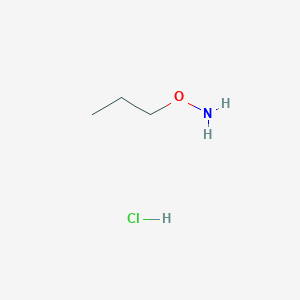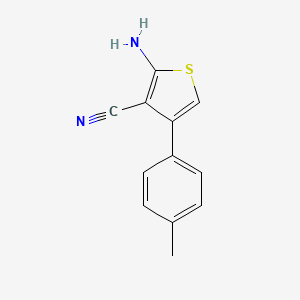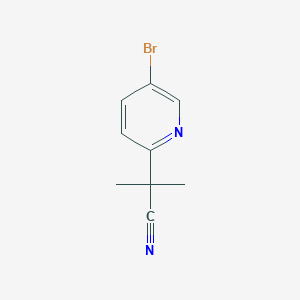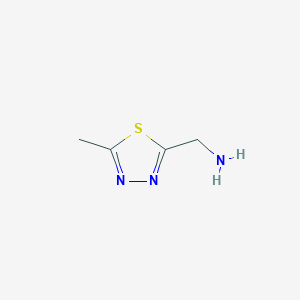
Chlorhydrate d'O-propyloxylamine
Vue d'ensemble
Description
O-propylhydroxylamine hydrochloride (OPH) is a chemical compound composed of an amine and hydrochloride. It is an important reagent in organic synthesis and has a variety of applications in pharmaceutical, food, and cosmetic industries. OPH is also used in laboratory experiments to study the properties of various organic compounds.
Applications De Recherche Scientifique
Chlorhydrate d'O-propyloxylamine : Un Réactif Polyvalent en Recherche
Synthèse des Oximes : Le this compound est utilisé dans la synthèse des oximes, qui sont des intermédiaires importants en synthèse organique. Les oximes peuvent être produites en faisant réagir du chlorhydrate d'hydroxylamine avec des aldéhydes ou des cétones, souvent sous irradiation micro-ondes et dans des conditions sans solvant pour des rendements efficaces .
Chimie Médicinale : En chimie médicinale, les oximes dérivées du this compound peuvent servir de réactivateurs ou d'antidotes pour les agents nerveux. Bien que non spécifiquement mentionné pour le this compound, les réactivateurs courants à base d'oximes comprennent la pralidoxime et l'obidoxime .
Catalyseur d'Amidation : Les dérivés du chlorhydrate d'hydroxylamine peuvent agir comme catalyseurs pour les réactions d'amidation, qui sont cruciales pour la synthèse de dérivés de formamide présentant une activité antioxydante potentielle, comme indiqué par leur activité de piégeage du DPPH .
Safety and Hazards
O-propylhydroxylamine hydrochloride is associated with several safety hazards. It has been classified as a GHS07 substance . The hazard statements associated with it include H302, H312, and H332 . Precautionary measures include P411, P422, P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .
Mécanisme D'action
Mode of Action
It’s known that hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and n-heterocycles . This suggests that O-propylhydroxylamine hydrochloride may interact with its targets to facilitate the formation of these compounds. More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that hydroxylamine derivatives have been used in the construction of nitrogen-enriched compounds This suggests that the compound may affect biochemical pathways related to nitrogen metabolism
Analyse Biochimique
Biochemical Properties
O-propylhydroxylamine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with aldehydes and ketones to form stable oxime derivatives, which are crucial in various biochemical assays . The compound also interacts with enzymes such as aldehyde dehydrogenase and ketone reductase, influencing their activity and stability. These interactions are primarily based on the nucleophilic properties of the hydroxylamine group, which facilitates the formation of covalent bonds with carbonyl groups in aldehydes and ketones .
Cellular Effects
O-propylhydroxylamine hydrochloride has been shown to affect various cellular processes. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, it can inhibit the activity of protein kinases, leading to altered phosphorylation states of target proteins . Additionally, O-propylhydroxylamine hydrochloride affects gene expression by interacting with transcription factors and modifying their binding affinity to DNA . This compound also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of O-propylhydroxylamine hydrochloride involves its interaction with biomolecules through nucleophilic addition reactions. The hydroxylamine group in the compound reacts with carbonyl groups in aldehydes and ketones, forming stable oxime derivatives . This reaction is facilitated by the formation of a covalent bond between the nitrogen atom of the hydroxylamine group and the carbon atom of the carbonyl group. Additionally, O-propylhydroxylamine hydrochloride can inhibit enzyme activity by binding to the active site of enzymes and preventing substrate binding . This inhibition can lead to changes in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-propylhydroxylamine hydrochloride can change over time due to its stability and degradation properties. The compound is relatively stable under inert gas and low-temperature conditions, but it can degrade over time when exposed to air and higher temperatures . Long-term exposure to O-propylhydroxylamine hydrochloride in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including altered enzyme activity and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of O-propylhydroxylamine hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, O-propylhydroxylamine hydrochloride can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular function. It is crucial to carefully control the dosage in experimental studies to avoid adverse effects and obtain reliable results.
Metabolic Pathways
O-propylhydroxylamine hydrochloride is involved in various metabolic pathways, particularly those related to the metabolism of aldehydes and ketones. The compound interacts with enzymes such as aldehyde dehydrogenase and ketone reductase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in the levels of key metabolites, affecting cellular metabolism and energy production . Understanding the metabolic pathways involving O-propylhydroxylamine hydrochloride is essential for elucidating its role in biochemical processes.
Transport and Distribution
The transport and distribution of O-propylhydroxylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute-linked carrier transporters . Once inside the cell, O-propylhydroxylamine hydrochloride can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s cellular effects and therapeutic potential.
Subcellular Localization
O-propylhydroxylamine hydrochloride exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins . Additionally, O-propylhydroxylamine hydrochloride can be targeted to specific organelles, such as mitochondria and the nucleus, through post-translational modifications and targeting signals
Propriétés
IUPAC Name |
O-propylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-2-3-5-4;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVFCJYDSZGNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484273 | |
| Record name | O-propylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6084-54-4 | |
| Record name | O-propylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-propylhydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)




![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)



![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)



